molecular formula C23H17BrN2O4 B5152070 4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid

4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid

Cat. No. B5152070
M. Wt: 465.3 g/mol
InChI Key: DHGSHRNRTGBCEB-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid, also known as BBABA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BBABA is a derivative of benzoic acid and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models, making it a safe compound for research purposes. However, this compound has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, this compound has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for 4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid research. One area of interest is its potential as a therapeutic agent for inflammatory conditions and cancer. This compound has also been studied for its potential as a drug delivery system due to its unique structure. Additionally, this compound has been studied for its potential as a biosensor for detecting specific molecules in the body. Further research is needed to fully understand the potential of this compound in these areas and to develop new applications for this promising compound.
Conclusion:
In conclusion, this compound is a unique compound with potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, making it a viable compound for research purposes. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, and has been used in the development of new drugs and therapies. Its mechanism of action is not fully understood, but it has been shown to inhibit specific enzymes and proteins in the body. This compound has several advantages for lab experiments, but also has limitations due to its low solubility in water. Further research is needed to fully understand the potential of this compound in various areas and to develop new applications for this promising compound.

Synthesis Methods

4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid can be synthesized in multiple ways, but the most common method involves the reaction of 4-aminobenzoic acid with 3-bromo-2-(benzoylamino)acrylic acid in the presence of a coupling agent. The resulting product is purified through recrystallization or chromatography. This method has been optimized to achieve high yields and purity, making this compound a viable compound for research purposes.

Scientific Research Applications

4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been used in the development of new drugs and therapies. Its unique structure allows it to interact with specific targets in the body, making it a promising compound for future research.

properties

IUPAC Name

4-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c24-18-8-4-5-15(13-18)14-20(26-21(27)16-6-2-1-3-7-16)22(28)25-19-11-9-17(10-12-19)23(29)30/h1-14H,(H,25,28)(H,26,27)(H,29,30)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGSHRNRTGBCEB-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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